molecular formula C17H14FN3O4 B11301098 N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11301098
M. Wt: 343.31 g/mol
InChI Key: HQVHVJKYXHZXIZ-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and materials science .

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death .

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other 1,2,4-oxadiazole derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-20-16(25-21-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

HQVHVJKYXHZXIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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